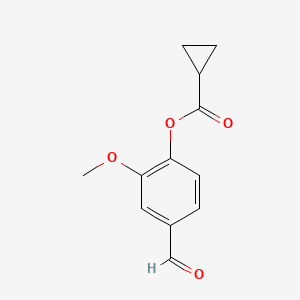
4-甲酰基-2-甲氧苯基环丙烷羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, is a derivative of cyclopropanecarboxylic acid with a methoxyphenyl group and a formyl group attached to the cyclopropane ring. This structure is related to various compounds that have been studied for their chemical reactivity, molecular structure, and potential applications in polymerization and biological activity.
Synthesis Analysis
The synthesis of related cyclopropane derivatives has been explored in several studies. For instance, the synthesis of 2,2-dichloro-1(4-ethoxyphenyl) cyclopropanecarboxylic acid derivatives was achieved through acylation and amidogen reactions, starting from the corresponding cyclopropanecarboxylic acid . Similarly, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate was synthesized and used as an initiator for the cationic polymerization of N-vinylcarbazole, indicating the potential for cyclopropane derivatives to participate in complex chemical reactions .
Molecular Structure Analysis
The molecular structure and properties of cyclopropane derivatives can be elucidated using various spectroscopic and computational methods. For example, the molecular structure, HOMO-LUMO, MEP, and NBO analysis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was determined using IR, single crystal X-ray diffraction, and computational methods, providing insights into the stability and electronic properties of the molecule .
Chemical Reactions Analysis
Cyclopropane derivatives exhibit a range of chemical reactivities. One-electron oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid led to the formation of radical cations or radical zwitterions, which underwent decarboxylation or reacted with hydroxide ions, depending on the pH . Another study showed that 4-methoxy-4-(1-methylethenyl)-2-cyclobutenone derivatives reacted with 2-lithiopropene or α-lithiostyrene to produce eight-membered ring carbocycles, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The hyperpolarizability of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate suggests that it has potential nonlinear optical properties, which could be valuable in the development of new materials . The reactivity of cyclopropane derivatives in polymerization reactions, as shown by the initiation of N-vinylcarbazole polymerization by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, indicates their potential application in creating polymers with specific properties .
科学研究应用
- Scientific Field : Chemical Synthesis
- Summary of the Application : “4-Formyl-2-methoxyphenyl cyclopropanecarboxylate” is a chemical reagent used in various chemical reactions . It’s used in the synthesis of other complex molecules in the field of chemical synthesis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular chemical reaction or synthesis process in which “4-Formyl-2-methoxyphenyl cyclopropanecarboxylate” is being used. Unfortunately, without more specific information, it’s difficult to provide detailed procedures .
- Results or Outcomes : The outcomes of using “4-Formyl-2-methoxyphenyl cyclopropanecarboxylate” in a chemical reaction would depend on the specific reaction or synthesis process. It’s used as a reagent to facilitate the creation of other complex molecules .
In one study, a compound similar to “4-Formyl-2-methoxyphenyl cyclopropanecarboxylate”, bis (4-formyl-2 methoxy phenyl carbonate), was synthesized using green reagents dimethyl carbonate and vanillin for application as a therapeutic agent . The synthesized compound was identified from the 13 C nuclear magnetic resonance spectra .
安全和危害
属性
IUPAC Name |
(4-formyl-2-methoxyphenyl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-11-6-8(7-13)2-5-10(11)16-12(14)9-3-4-9/h2,5-7,9H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAOJSWBZLZTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352800 |
Source


|
| Record name | 4-formyl-2-methoxyphenyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl cyclopropanecarboxylate | |
CAS RN |
380336-99-2 |
Source


|
| Record name | 4-formyl-2-methoxyphenyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


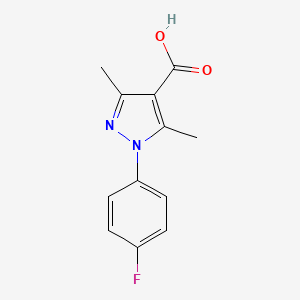


![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)
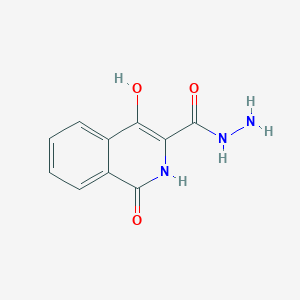

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)
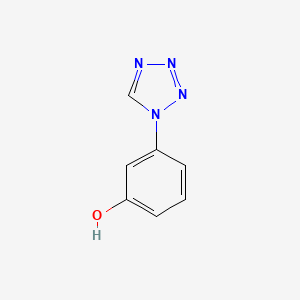
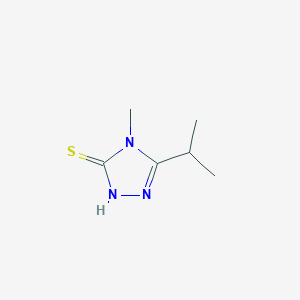
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)
![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)
![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)